Benzethonium chloride
Overview
Description
Benzethonium chloride, also known as hyamine, is a synthetic quaternary ammonium salt. It is an odorless white solid that is soluble in water. This compound exhibits surfactant, antiseptic, and anti-infective properties, making it a versatile antimicrobial agent. It is commonly used in first aid antiseptics, cosmetics, toiletries, and as a hard surface disinfectant in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a multi-step process involving the reaction of benzyldimethylamine with 2-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethyl chloride. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure uniformity, and the product is isolated through filtration and drying processes. The final product is subjected to quality control tests to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Benzethonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of benzethonium oxide.
Reduction: Formation of benzyldimethylamine derivatives.
Substitution: Formation of various substituted benzethonium compounds.
Scientific Research Applications
Benzethonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies to test the efficacy against various pathogens.
Medicine: Utilized in topical antiseptics, mouthwashes, and anti-itch ointments due to its broad-spectrum antimicrobial activity.
Industry: Applied as a disinfectant in the food processing industry and as a preservative in pharmaceutical formulations
Mechanism of Action
Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged nitrogen atom in its structure interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This disruption inhibits the growth and proliferation of bacteria, fungi, and viruses. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and causing mitochondrial membrane potential loss .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different structural features.
Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges
Uniqueness: Benzethonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to act as a surfactant. Its structure allows it to be highly effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Clostridium difficile. Additionally, its use in various industries, from cosmetics to food processing, highlights its versatility and effectiveness .
Properties
CAS No. |
5929-09-9 |
---|---|
Molecular Formula |
C27H42NO2.Cl.H2O C27H44ClNO3 |
Molecular Weight |
466.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C27H42NO2.ClH.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;;/h8-16H,17-22H2,1-7H3;1H;1H2/q+1;;/p-1 |
InChI Key |
VAPZFIMSURJAMN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-] |
Color/Form |
COLORLESS CRYSTALS |
melting_point |
327 to 331 °F (NTP, 1992) |
physical_description |
Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992) |
solubility |
5 to 10 mg/mL at 70 °F (NTP, 1992) |
Synonyms |
Benzethonium Chloride Monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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